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Biochemical Profile and Potency Comparison

The table below summarizes the key experimental data for Apitelisib and Omipalisib, allowing for a direct

comparison of their potency against PI3K isoforms and mTOR.

Target Apitolisib (GDC-0980) [1][2] Omipalisib (GSK2126458) [3] [4] [5]

PI3Ka ICs0 =5 nM [2] Ki = 0.019 nM (ICso = 0.04 nM) [4] [5]

PI3KB ICs0 =27 nM [2] Ki=0.13 nM [3] [5]

PI3K3 ICs0 =7 nM [2] Ki = 0.024 nM [3] [5]

PI3Ky ICs0 = 14 nM [2] Ki=0.06 nM [3] [5]

mTOR Ki =17 nM [2] MTORC1 Ki = 0.18 nM; mTORC2 Ki = 0.3 nM [3]

Information not available in
search results

Key Mutants
(p110a)

Summary of Comparison:

[4] [5]

E542K Ki = 0.008 nM; E545K Ki = 0.008 nM;
H1047R Ki = 0.009 nM [4] [5]
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e Potency: Omipalisib is a significantly more potent inhibitor, with picomolar to low nanomolar affinity
(Ki/ICs0) across all class | PI3K isoforms and mTOR complexes. Apitolisib, while potent,
demonstrates activity in the single-digit to double-digit nanomolar range [1] [4] [2].

¢ Selectivity: Both compounds are highly selective for the PI3K and mTOR kinase family over a broad
panel of other protein kinases [4] [2].

Mechanism of Action and Structural Basis

Both Apitolisib and Omipalisib are ATP-competitive, dual-target inhibitors that simultaneously block
signaling through the PI3K and mTOR kinase nodes. This dual inhibition is designed to provide more

comprehensive pathway suppression and overcome feedback activation that can occur with single-target

agents [1] [6] [7].

The following diagram illustrates the signaling pathway they target and their common mechanism of action.
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Despite their shared mechanism, they have distinct chemical structures, which underlie their differing

potencies [7]:

e Apitolisib features a morpholine group that binds the hinge region of the kinases and a
thienopyrimidine core [7].
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e Omipalisib has a quinoline core that interacts with the hinge region, and a key sulfonamide group
that forms a strong, charged interaction with a lysine residue (Lys833) in the ATP-binding pocket,
contributing to its exceptional potency [4] [7].

Experimental Protocols for Key Assays

The quantitative data in the first table is derived from standardized, industry-accepted in vitro assays.

1. Biochemical Kinase Inhibition Assays [4] [2]

e Purpose: To measure direct inhibition of purified PI3K isoforms and mTOR kinase.
¢ Methodology:

o For PI3K: A fluorescence polarization (FP) assay is typically used. The assay monitors the
conversion of the substrate PIP2 to the product PIPs, which competes with a fluorescently
labeled PIPs probe for binding to a detector protein. Inhibitor potency is measured by the
decrease in fluorescence polarization signal.

o For mTOR: A time-resolved fluorescence resonance energy transfer (TR-FRET) or FRET
assay is common. It detects the phosphorylation of a recombinant protein substrate (e.g., GFP-
4E-BP1) by mTOR using a terbium-labeled antibody specific for the phospho-substrate.

2. Cellular Target Engagement & Proliferation Assays [1] [3] [2]

e Purpose: To confirm that the inhibitors engage their targets and produce a functional effect in living
cells.

e pAKT Inhibition: The level of phosphorylated AKT at Ser473 (a direct target of mMTORC2) is
measured in cancer cell lines (e.g., T47D, BT474) via ELISA or western blot after compound
treatment. This confirms simultaneous inhibition of MTORC2 and PI3K.

¢ Anti-Proliferative Activity: Cell viability is measured after 72-96 hours of continuous compound
exposure using assays like CellTiter-Glo, which quantifies ATP as a surrogate for live cell number.
The ICso or glCso (growth inhibition ICso) is calculated from the resulting dose-response curve [3] [2].
For more accurate metrics in dividing cells, Growth Rate Inhibition (GR) metrics are recommended,
as they correct for confounding factors like division rate [8].

Clinical Development and Tolerability

The clinical trajectories of these two compounds have diverged, informed by their therapeutic windows.
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Aspect

Apitolisib (GDC-0980)

Omipalisib (GSK2126458)

Primary Clinical
Focus

Recommended
Phase 2 Dose
(RP2D)

Common Adverse
Events

Key Challenge

Oncology (various solid tumors) [1]

[7]

40 mg once daily (28-day cycle) [1]

Hyperglycemia, rash, diarrhea, liver
dysfunction, pneumonitis, mucosal
inflammation, fatigue [1]

On-target toxicities (e.g.,
pneumonitis) were severe at doses
>40 mg, limiting its dose and clinical
development in cancer [1].

Oncology & Idiopathic Pulmonary
Fibrosis (IPF) [9] [10] [7]

2 mg twice daily (in IPF study) [9]

Diarrhea; dose-related increases in
insulin and glucose [9]

The extreme potency may narrow the
therapeutic window in oncology.
Research has expanded to non-
oncology indications like IPF [9] [10].

Conclusion for Research and Development

In summary, the choice between these two tool compounds or clinical candidates in a research setting should

be guided by specific project goals:

¢ For Maximum Potency: Omipalisib is the superior compound if the primary requirement is
maximal biochemical potency against PI3K and mTOR, particularly for in vitro experiments.

¢ For a Clinical Benchmark: Apitolisib provides a well-characterized clinical profile in oncology,
serving as a reference for the class, though its development has been hampered by toxicity.

o Key Consideration - Therapeutic Window: The clinical experience with both agents underscores a
central challenge with dual PISBK/mTOR inhibition: managing on-target toxicities like hyperglycemia
and pneumonitis. The high potency of Omipalisib makes achieving a sufficient therapeutic window in
oncology challenging, leading to exploration in fibrotic diseases [9].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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